molecular formula C19H11FN2O3S2 B2603738 (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868142-55-6

(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2603738
CAS No.: 868142-55-6
M. Wt: 398.43
InChI Key: MKUVJCBTFJCJKD-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H11FN2O3S2 and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the fluoro group and the indolinone moiety enhances its pharmacological potential.

Molecular Formula: C₁₅H₁₃FN₂O₃S
Molecular Weight: 320.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.

  • Inhibition of Kinases : Studies indicate that this compound exhibits inhibitory effects on key kinases such as PDGFRα and Aurora A. These enzymes are crucial for cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.
  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells. For instance, it showed an IC50 value of 6.84 µM against CCRF-CEM cells and 2.97 µM against SR cells, indicating potent anti-leukemic activity .

Biological Activity Data

Cell Line IC50 (µM) Mechanism
CCRF-CEM6.84PDGFRα inhibition
SR2.97Aurora A inhibition
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against a panel of sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a strong correlation between the compound's structure and its cytotoxic effects, particularly against leukemia cell lines .

Case Study 2: Antimicrobial Properties

In addition to its anticancer potential, preliminary studies have suggested that this compound may also possess antimicrobial properties. It was tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential use as an antibiotic agent .

Properties

IUPAC Name

3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-fluoroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S2/c1-9(23)10-3-2-4-12(7-10)22-18(25)16(27-19(22)26)15-13-8-11(20)5-6-14(13)21-17(15)24/h2-8,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUAXHYIXIGSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.